1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
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Overview
Description
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is an organic compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH₃) and a sulfanyl group (-SH) attached to a phenyl ring, along with an ethanone group (-COCH₃). It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 4-chlorothiophenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
Procedure: The 3-methoxyphenol is first reacted with 4-chlorothiophenol in the presence of a base to form the intermediate 3-methoxy-4-sulfanylphenol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-4-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxyl group instead of a sulfanyl group.
1-(3-Methoxy-4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
1-(3-methoxy-4-sulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6(10)7-3-4-9(12)8(5-7)11-2/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOOQQBQYKDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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